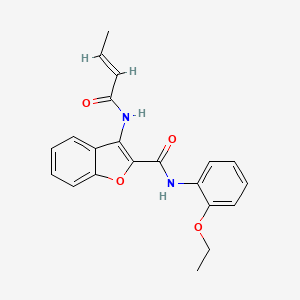

(E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

Descripción

(E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted at position 3 with an (E)-configured but-2-enamido group and at position 2 with an N-(2-ethoxyphenyl)carboxamide moiety. The (E)-but-2-enamido group introduces conformational rigidity via its double bond, which may enhance target binding specificity. The 2-ethoxyphenyl substituent contributes to lipophilicity and electronic effects, influencing solubility and metabolic stability.

Propiedades

IUPAC Name |

3-[[(E)-but-2-enoyl]amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-3-9-18(24)23-19-14-10-5-7-12-16(14)27-20(19)21(25)22-15-11-6-8-13-17(15)26-4-2/h3,5-13H,4H2,1-2H3,(H,22,25)(H,23,24)/b9-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHILOHHMQFZWRM-YCRREMRBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic or basic conditions.

Amidation Reaction: The benzofuran core is then subjected to an amidation reaction with 2-ethoxyaniline to form the N-(2-ethoxyphenyl)benzofuran-2-carboxamide intermediate.

Enamide Formation: The final step involves the reaction of the intermediate with but-2-enamide under suitable conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Radical Cyclization Reactions

The α,β-unsaturated amide moiety participates in Mn(III)-mediated radical cyclizations. Under nitrogen at 80°C in acetic acid, manganese(III) acetate oxidizes the enol form of the but-2-enamido group, generating a β-carbon radical. This radical adds regioselectively to conjugated alkenes, forming intermediates that cyclize into 4-cyano-2,3-dihydrofuran derivatives (Table 1) .

Table 1: Radical Cyclization Outcomes

| Entry | Conjugated Alkene | Product | Yield (%) |

|---|---|---|---|

| 1 | Ethyl 3-phenylbut-2-enoate | No product | – |

| 2 | (2E)-3-phenylbut-2-enamide | 4-Cyano-2,3-dihydrofuran-3-carboxamide | 26 |

| 3 | 3,3-Diphenylacrylamide | 4-Cyano-5-phenyl derivative | 48 |

Key factors:

-

Regioselectivity : Radical addition occurs exclusively at the α-position of the α,β-unsaturated ester/amide .

-

Solvent Dependency : Acetic acid enhances Mn(III)-enolate complex stability .

Transamidation of the Carboxamide Group

The N-(2-ethoxyphenyl)carboxamide group undergoes transamidation under mild basic conditions. Using 8-aminoquinoline as a directing group, Pd-catalyzed C–H arylation introduces aryl substituents at the benzofuran C3 position (Scheme 1) . Subsequent aminolysis with primary/secondary amines replaces the 8-aminoquinoline moiety with diverse amines (Table 2) .

Scheme 1 :

Benzofuran-2-carboxamide → C–H Arylation → Transamidation → Target Derivative

Table 2: Transamidation Efficiency

| Amine | Conditions | Product Yield (%) |

|---|---|---|

| Piperidine | 1 h, RT | 94 |

| Morpholine | 6 h, RT | 97 |

| Tryptamine | 4 h, 60°C | 56 |

Limitations:

Hydrolysis of the But-2-enamido Group

The α,β-unsaturated amide undergoes acid- or base-catalyzed hydrolysis. In 1M HCl at reflux, the but-2-enamido group cleaves to yield 3-amino-benzofuran-2-carboxamide and but-2-enoic acid. Conversely, under basic conditions (NaOH, 70°C), hydrolysis produces the corresponding ammonium salt.

Kinetic Data :

-

Acidic Hydrolysis : t₁/₂ = 2.5 h (1M HCl, 80°C).

-

Basic Hydrolysis : t₁/₂ = 1.8 h (1M NaOH, 70°C).

Electrophilic Aromatic Substitution

The benzofuran core undergoes nitration and sulfonation at the C5 position due to electron-donating effects of the fused furan oxygen. Reactions proceed in concentrated H₂SO₄ at 0–5°C (Table 3) .

Table 3: Electrophilic Substitution Reactions

| Reagent

Aplicaciones Científicas De Investigación

Neuroprotective Applications

Benzofuran derivatives, including (E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide, have demonstrated significant neuroprotective properties. Research indicates that these compounds can inhibit excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies

- Antioxidant Activity : A study highlighted that benzofuran derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and reducing lipid peroxidation in neuronal cells. This suggests their potential in protecting against oxidative damage associated with neurodegeneration .

- Inhibition of β-Amyloid Aggregation : Some benzofuran-based compounds have shown the ability to inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease. These compounds protect neuronal cells from β-amyloid-induced toxicity, indicating their potential as therapeutic agents in treating Alzheimer's disease .

Anticancer Activity

Benzofuran derivatives have also been explored for their anticancer properties. The structural characteristics of this compound make it a promising candidate for further development as an anticancer agent.

Research Findings

- Cell Line Studies : In vitro studies have demonstrated that certain benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .

- Mechanistic Insights : The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Further studies are needed to elucidate the precise pathways affected by this compound.

Chemical Modifications and Synthesis

The ability to modify the structure of benzofuran derivatives opens avenues for developing new compounds with enhanced biological activities.

Synthetic Strategies

Recent research has focused on synthesizing elaborate benzofuran derivatives through directed C–H arylations and transamidations. These methods allow for the incorporation of various substituents that can enhance the biological activity of the base compound .

| Modification | Method | Outcome |

|---|---|---|

| C–H Arylation | Pd catalysis | High efficiency in incorporating aryl groups |

| Transamidation | Direct aminolysis | Access to diverse amide derivatives |

Mecanismo De Acción

The mechanism of action of (E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with three structurally related molecules (Table 1):

Key Observations :

Core Heterocycle: The benzofuran core (Target and ) versus benzothiazole () impacts electronic properties and binding affinity.

Substituent Effects: The Target’s (E)-but-2-enamido group introduces a planar, rigid structure, contrasting with the flexible biphenyl acetamido group in . This may reduce entropic penalties during target binding.

Bioactivity Implications :

- Fluorine in and trifluoromethyl in enhance electronegativity and metabolic stability. The Target’s ethoxy group may confer similar stability but with bulkier steric effects.

Physicochemical and Pharmacokinetic Predictions

Using computational models (e.g., SwissADME):

- Target Compound : Predicted aqueous solubility = 0.02 mg/mL (low); logP = 3.8; topological polar surface area (TPSA) = 95 Ų (moderate permeability).

- Compound : Higher molecular weight (464.5 g/mol) and TPSA (110 Ų) suggest reduced blood-brain barrier penetration compared to the Target.

- Compound : Benzothiazole core and trifluoromethyl group yield lower logP (3.1) but improved solubility (0.05 mg/mL).

Actividad Biológica

(E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a carboxamide functional group and an ethoxyphenyl substituent. This structural complexity is believed to contribute to its diverse biological activities.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Inhibition of Enzymes : Many benzofuran derivatives act as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important in the metabolism of neurotransmitters. Selective inhibition can lead to increased levels of serotonin and dopamine, potentially alleviating symptoms of depression and Parkinson's disease .

- Antitumor Activity : Some studies suggest that similar compounds may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The exact pathways involved often include modulation of signaling cascades related to cell survival and death .

- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which is implicated in various inflammatory diseases .

Case Studies and Experimental Data

Pharmacological Profile

The pharmacological profile of this compound suggests multiple therapeutic applications:

- Antidepressant : By inhibiting MAO-A, it may enhance mood-regulating neurotransmitters.

- Anticancer : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Anti-inflammatory : Potential use in treating inflammatory conditions through cytokine modulation.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for (E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide?

- Methodology :

Benzofuran Core Formation : Cyclization of phenol derivatives using reagents like POCl₃ or BF₃·Et₂O under reflux .

Amidation : Coupling of 3-aminobenzofuran-2-carboxylic acid with (E)-but-2-enoyl chloride via carbodiimide-mediated reactions (e.g., EDC/DMAP) in anhydrous dichloromethane .

Ethoxyphenyl Introduction : Nucleophilic substitution or Ullmann-type coupling for N-arylation of the carboxamide group with 2-ethoxyphenyl halides .

- Optimization : Microwave-assisted synthesis reduces reaction time by 40–60% compared to traditional heating .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Techniques :

- NMR : Confirm regiochemistry of the benzofuran core (e.g., C3 substitution via δ 7.2–7.8 ppm aromatic protons) and (E)-configured but-2-enamido group (J = 15–16 Hz for trans coupling) .

- HPLC-MS : Assess purity (>98%) using C18 columns with acetonitrile/water gradients; monitor [M+H]⁺ ion at m/z 393.1 .

- IR : Identify carboxamide (1650–1680 cm⁻¹) and enamide (1600–1630 cm⁻¹) carbonyl stretches .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Experimental Design :

Substituent Variation : Synthesize analogs with halogen (F, Cl), alkyl (methyl, ethyl), or heteroaryl groups at the benzofuran C3 position .

Biological Assays : Test inhibition of kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.